1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-2-8-18(9-3-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQERVOHORZDXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl intermediate through a cyclization reaction.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride as the reagent.
Urea Formation: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pexmetinib (ARRY-614)
- Structure : 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)benzyl)urea .
- Comparison: Core: Pexmetinib uses a pyrazole ring instead of pyrrolidinone, which reduces conformational flexibility but may improve metabolic stability. Substituents: Both compounds share urea and p-tolyl groups, but pexmetinib includes a hydroxyethyl-indazole substituent, enhancing solubility and target engagement (Tie-2/p38 MAPK inhibition). Bioactivity: Pexmetinib is a dual inhibitor of Tie-2 kinase and p38 MAPK, with demonstrated efficacy in myelodysplastic syndromes . The pyrrolidinone core in the target compound could alter kinase selectivity due to differences in hydrogen-bonding capacity.
SARS-CoV-2 Inhibitors (Piperidine Carboxamides)
- Structures : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and derivatives .
- Comparison: Core: Piperidine vs. pyrrolidinone. Substituents: Both compounds feature fluorobenzyl groups, but the urea linkage in the target compound may enable broader interactions (e.g., with catalytic lysine residues). Bioactivity: The SARS-CoV-2 inhibitors target viral proteases, whereas urea derivatives like the target compound are more commonly associated with kinase or phosphatase modulation .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Research Findings and Hypotheses
Urea Linkage: The urea group in both the target compound and pexmetinib is critical for hydrogen-bonding interactions with kinase ATP-binding pockets. However, the pyrrolidinone core may confer distinct binding kinetics due to its conformational flexibility .
Fluorobenzyl Group : The 4-fluorobenzyl moiety is prevalent in protease and kinase inhibitors (e.g., ’s SARS-CoV-2 compounds), suggesting its role in enhancing target affinity and metabolic stability .
p-Tolyl Group : Shared with pexmetinib, this group likely contributes to hydrophobic interactions in kinase binding sites. Its absence in the SARS-CoV-2 inhibitors underscores its specificity for kinase targets .
Q & A
Basic: What are the key steps in synthesizing 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea, and what analytical methods validate its purity?
Answer:
The synthesis involves three critical stages:
Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like p-toluenesulfonic acid .
4-Fluorobenzyl Introduction : Nucleophilic substitution using 4-fluorobenzyl bromide in anhydrous DMF with NaH as a base .
Urea Coupling : Reaction of the intermediate with p-tolyl isocyanate in THF at 0–5°C to form the urea linkage .
Validation : Purity is confirmed via HPLC (≥95% purity), while structural integrity is verified using -/-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side products?
Answer:
Yield optimization strategies include:
- Catalyst Screening : Use Pd(OAc) or CuI for efficient coupling reactions (yield improvement from 60% to 85%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during fluorobenzyl substitution .
- Temperature Control : Maintain ≤5°C during urea coupling to suppress hydrolysis .
Side Product Mitigation : - Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Monitor reaction progress using TLC (R = 0.3 in 3:1 hexane/EtOAc) .
Basic: What spectroscopic techniques are essential for characterizing this compound’s molecular structure?
Answer:
- NMR Spectroscopy :
- -NMR identifies aromatic protons (δ 6.8–7.4 ppm) and urea NH signals (δ 5.8–6.2 ppm) .
- -NMR confirms carbonyl groups (δ 170–175 ppm) and quaternary carbons .
- FT-IR : Detects urea C=O stretch (~1640 cm) and pyrrolidinone C=O (~1680 cm) .
- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between fluorobenzyl and p-tolyl groups .
Advanced: How can researchers investigate this compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
Answer:
- Biochemical Assays :
- Fluorescence Polarization : Measure binding affinity to kinases (IC values) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) .
- Computational Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., ATP-binding pockets) .
- Mutagenesis Studies : Validate key residues (e.g., catalytic lysine) via site-directed mutagenesis .
Advanced: How should researchers address contradictions in solubility data across different solvent systems?
Answer:
- Solvent Screening : Test solubility in DMSO (≥50 mg/mL), ethanol (<5 mg/mL), and aqueous buffers (pH 7.4, <0.1 mg/mL) .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
- Analytical Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregation .
Basic: What stability studies are required to ensure the compound’s integrity under storage conditions?
Answer:
- Accelerated Stability Testing :
- Store at 25°C/60% RH and 40°C/75% RH for 1–3 months .
- Analyze degradation via HPLC (e.g., hydrolysis of urea to amine byproducts) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using LC-MS .
Advanced: How does the substitution pattern (e.g., fluorobenzyl vs. methoxyphenyl) influence bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Fluorobenzyl Group : Enhances lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs), improving membrane permeability .
- p-Tolyl Urea : Increases hydrogen bonding with target enzymes (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted phenyl) .
- Comparative Assays : Test fluorinated vs. chlorinated analogs in enzyme inhibition assays (e.g., 10-fold higher IC for 4-Cl substitution) .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Answer:
- ADME Modeling :
- SwissADME : Predict oral bioavailability (Bioavailability Score = 0.55) and blood-brain barrier penetration (CNS MPO = 4.2) .
- CYP450 Metabolism : Use StarDrop to identify major metabolites (e.g., N-dealkylation by CYP3A4) .
- Molecular Dynamics (MD) : Simulate binding stability in enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Basic: How can researchers identify and quantify impurities in synthesized batches?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted p-tolyl isocyanate at m/z 136.06) with a limit of quantification (LOQ) of 0.1% .
- NMR Relaxation Experiments : Differentiate impurities via / relaxation times .
Advanced: What in vitro models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- Cell-Based Assays :
- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation .
- Transwell Migration : Assess anti-metastatic effects in HUVECs .
- 3D Tumor Spheroids : Evaluate penetration efficacy in multicellular models using confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
